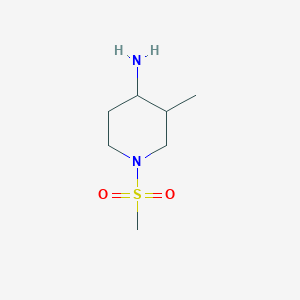

Fmoc-Lysinol(Boc)

Overview

Description

Fmoc-Lys(Boc)-OH is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is the standard Fmoc-Lys derivative used in peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .

Synthesis Analysis

Fmoc-Lys(Boc)-OH is synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . A peptide containing monomethylated lysine is successfully synthesized by incorporating Nα-Fmoc-Nε-(Boc, methyl)-lysine as a building block via solid-phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its molar mass is 468.54 g/mol .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Fmoc-Lys(Boc)-OH is the standard reagent for coupling lysine into peptide sequences .Physical And Chemical Properties Analysis

The density of Fmoc-Lys(Boc)-OH is 1.2±0.1 g/cm3. Its boiling point is 685.7±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.2 mmHg at 25°C .Scientific Research Applications

Synthesis and Polypeptide Applications

- Polypeptide Synthesis: Fmoc-L-Lys(Boc)-OH is used in polypeptide synthesis, offering experimental and theoretical insights for amino protection reactions. This approach simplifies the synthetic method, addressing issues like low yield and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).

- Peptide Synthesis: The compound is utilized in the synthesis of site-specifically lysine monomethylated peptides, demonstrating its versatility in peptide construction (Z.-P. Huang et al., 2007).

Gelation and Organogelators

- Organogelators: Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s synthesized from Fmoc-Lysinol(Boc) serve as effective organogelators, forming stable thermo-reversible organogels in various solvents. This showcases their potential in creating 3D nanofiber structures and their rheological properties (Zong Qianying et al., 2016).

Enhancing Synthetic Efficiency

- Improved Synthesis Efficiency: The synthesis procedure for Fmoc-L-Lys(Boc) has been optimized, resulting in a significant improvement in yield and purity. This makes it more viable for use in solid-phase peptide synthesis, highlighting its economic and practical benefits (Zhu Yi-shen, 2003).

Biomedical Research Applications

- Radiopharmaceuticals: Fmoc-lys(HYNIC-Boc)-OH, derived from Fmoc-Lysinol(Boc), is utilized in the solid-phase synthesis of 99mTc-labeled peptides for radiopharmaceutical applications, demonstrating its utility in diagnostic imaging and therapy (M. Surfraz et al., 2007).

- Anticancer Prodrug Development: A prodrug strategy using Fmoc-Lys(Ac)-Puromycin, derived from Fmoc-Lysinol(Boc), has shown significant potential in selective cancer therapy. This strategy leverages the compound's properties for targeted drug delivery, highlighting its application in developing more efficient and selective cancer treatments (N. Ueki et al., 2016).

Advanced Materials and Synthesis

- Fluorescent Peptides and PNA Oligomers: Fmoc-protected fluorescein-conjugated lysine, an offshoot of Fmoc-Lysinol(Boc), is used in the solid-phase synthesis of fluorescent peptides and PNA oligomers. This demonstrates its importance in creating fluorescent biological markers and tools for biochemical research (J. Lohse et al., 1997).

- Nucleic Acids-Binding Polycations: A polycationic peptide based on Fmoc and Boc orthogonally protected l-lysine monomers, related to Fmoc-Lysinol(Boc), was synthesized for nucleic acid compaction. This novel polycation illustrates the potential of Fmoc-Lysinol(Boc) derivatives in gene therapy and DNA/RNA handling (M. Moccia et al., 2010).

Mechanism of Action

Target of Action

Fmoc-Lysinol(Boc) is primarily used as a reagent in the process of solid-phase peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The role of Fmoc-Lysinol(Boc) is to protect the amino and carboxyl groups of these amino acids during the synthesis process .

Mode of Action

The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Lysinol(Boc) is used to protect the alpha-amino group of an amino acid, while the tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group . These protections allow for the selective formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. The Boc group is stable under these conditions but can be removed under acidic conditions when the peptide synthesis is complete .

Biochemical Pathways

Fmoc-Lysinol(Boc) plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the stepwise addition of amino acids to a growing peptide chain, a process that is central to the production of proteins in living organisms. The use of Fmoc-Lysinol(Boc) in peptide synthesis has enabled the production of complex peptides and proteins for research and therapeutic applications .

Pharmacokinetics

Instead, its utility lies in its stability under the conditions used for peptide synthesis and its reactivity when these conditions are changed .

Result of Action

The use of Fmoc-Lysinol(Boc) in peptide synthesis results in the formation of peptide bonds, leading to the production of peptides and proteins. These molecules can have a wide range of biological activities, depending on their amino acid sequence and structure .

Action Environment

The action of Fmoc-Lysinol(Boc) is influenced by the conditions used for peptide synthesis. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions. Similarly, the Boc group is stable under the conditions used to remove the Fmoc group but is removed under acidic conditions . Therefore, the efficacy and stability of Fmoc-Lysinol(Boc) are highly dependent on the specific conditions used in the peptide synthesis process.

Future Directions

properties

IUPAC Name |

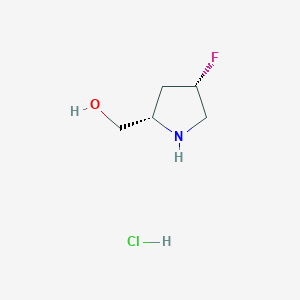

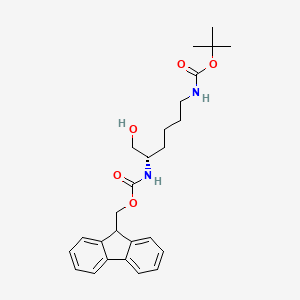

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPCXWDXTZJRSX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.